molecular formula C25H16F3N3O2S B13379782 (5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one

Cat. No.: B13379782
M. Wt: 479.5 g/mol
InChI Key: XEMDDQBBWIHSBL-MRCUWXFGSA-N
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Description

1-benzyl-3-(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a thiazolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-benzyl-3-(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves multiple steps. One common synthetic route includes the reaction of N-arylsulfonylaziridine with isothiocyanates in the presence of a Lewis acid catalyst such as BF3·OEt2. This reaction proceeds through an S_N2-type ring-opening mechanism to form the intermediate, which then undergoes cyclization to yield the desired thiazolidine derivative . Industrial production methods may involve optimization of reaction conditions to improve yield, purity, and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons. Common reagents include halogens and sulfonyl chlorides.

    Cyclization: The thiazolidine ring can undergo cyclization reactions under specific conditions to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3-(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The thiazolidine ring may also play a role in modulating the compound’s activity by enhancing its binding affinity and selectivity for certain targets. Detailed studies on the molecular targets and pathways involved are ongoing to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

1-benzyl-3-(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can be compared with other indole and thiazolidine derivatives. Similar compounds include:

The uniqueness of 1-benzyl-3-(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one lies in its combined structure, which imparts a distinct set of biological activities and potential therapeutic applications.

Biological Activity

The compound (5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H16F3N3O2
  • Molecular Weight : 445.41 g/mol
  • CAS Number : 6503-75-9
  • Structure : The compound features a thiazole ring, an indole moiety, and a trifluoromethyl group that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indole Moiety : Utilizing benzyl derivatives and appropriate reagents to construct the indole structure.
  • Thiazole Ring Formation : Employing thiazole synthesis techniques to incorporate the thiazole component.
  • Final Coupling Reaction : Combining the indole and thiazole components under specific conditions to yield the target compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways .
  • In Vitro Studies : In laboratory settings, this compound has demonstrated potent cytotoxic effects against breast cancer and leukemia cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Spectrum of Activity : It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicate effectiveness comparable to standard antibiotics .
  • Mechanism of Action : The antimicrobial action is attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Breast Cancer Cell Study :
    • Researchers evaluated the effects on MCF-7 breast cancer cells, observing significant apoptosis induction at concentrations as low as 10 µM.
    • Flow cytometry analysis confirmed increased early and late apoptotic cells after treatment with the compound .
  • Antimicrobial Efficacy Study :
    • A study tested this compound against Staphylococcus aureus and Escherichia coli.
    • Disc diffusion assays showed zones of inhibition similar to those produced by conventional antibiotics like penicillin .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Compound AStructure AAnticancerSimilar mechanism involving caspase activation
Compound BStructure BAntimicrobialEffective against resistant bacterial strains

Properties

Molecular Formula

C25H16F3N3O2S

Molecular Weight

479.5 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H16F3N3O2S/c26-25(27,28)17-11-5-6-12-18(17)29-24-30-22(32)21(34-24)20-16-10-4-7-13-19(16)31(23(20)33)14-15-8-2-1-3-9-15/h1-13H,14H2,(H,29,30,32)/b21-20-

InChI Key

XEMDDQBBWIHSBL-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)NC(=NC5=CC=CC=C5C(F)(F)F)S4)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)NC(=NC5=CC=CC=C5C(F)(F)F)S4)C2=O

Origin of Product

United States

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